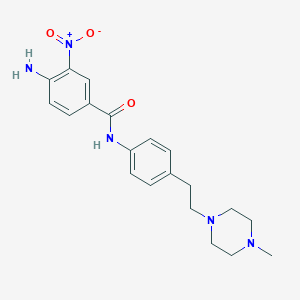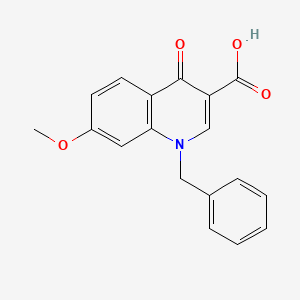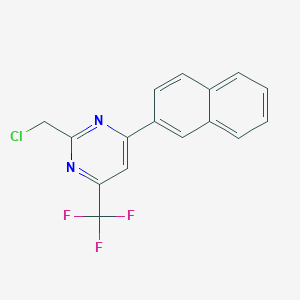
Glycyrrhizic acid dipotassium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhizic acid dipotassium salt hydrate is a compound derived from the root of the licorice plant, Glycyrrhiza glabra. It is known for its sweet taste, which is about 150 times sweeter than sucrose. This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its anti-inflammatory, antiviral, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyrrhizic acid dipotassium salt hydrate can be synthesized through various methods, including ion-exchange, reconstruction, and coprecipitation approaches. The coprecipitation method involves mixing glycyrrhizic acid with potassium hydroxide in an aqueous solution, followed by the addition of a precipitating agent to form the dipotassium salt .
Industrial Production Methods: In industrial settings, glycyrrhizic acid is extracted from licorice root using water or ethanol. The extract is then purified and reacted with potassium hydroxide to form glycyrrhizic acid dipotassium salt. The final product is obtained by crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Glycyrrhizic acid dipotassium salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of glycyrrhetinic acid.
Reduction: Reduction reactions can modify the functional groups on the glycyrrhizic acid molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly employed.
Major Products:
Glycyrrhetinic acid: Formed through oxidation.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Glycyrrhizic acid dipotassium salt hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antiviral, and hepatoprotective properties.
Industry: Utilized in the cosmetic industry for its moisturizing and skin-soothing properties.
Mechanism of Action
Glycyrrhizic acid dipotassium salt hydrate exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the translocation of nuclear factor-κB (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.
Antiviral: Interferes with viral replication and enhances the immune response against viral infections.
Hepatoprotective: Protects liver cells from damage by reducing oxidative stress and inflammation.
Comparison with Similar Compounds
- Glycyrrhizic acid ammonium salt
- Glycyrrhizic acid monosodium salt
- Glycyrrhetinic acid
Comparison: Glycyrrhizic acid dipotassium salt hydrate is unique due to its high solubility in water and its enhanced moisturizing properties when compared to other glycyrrhizic acid salts. Additionally, it has a higher uptake in composite materials, making it more effective in various applications .
Properties
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(4aR,6aR,6bS,8aR,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,14b-hexamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60O16.2K.H2O/c1-37(2)21-8-12-41(6)31(20(42)16-19-18-15-17(32(48)49)7-10-38(18,3)13-14-40(19,41)5)39(21,4)11-9-22(37)54-36-30(26(46)25(45)29(56-36)34(52)53)57-35-27(47)23(43)24(44)28(55-35)33(50)51;;;/h16-18,21-31,35-36,43-47H,7-15H2,1-6H3,(H,48,49)(H,50,51)(H,52,53);;;1H2/q;2*+1;/p-2/t17-,18-,21-,22?,23-,24-,25-,26-,27+,28-,29-,30+,31+,35-,36+,38+,39-,40+,41+;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGXAGZTTJWCDN-XVVRZNGNSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)C(=O)O)C)C)C)C.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)C(=O)O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60K2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
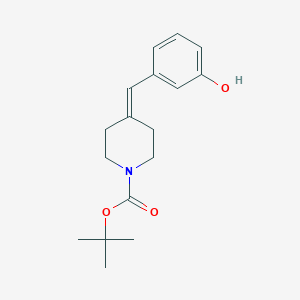

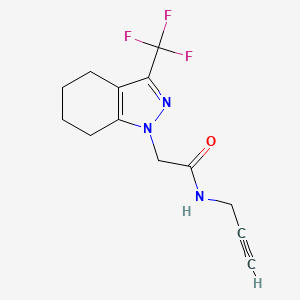
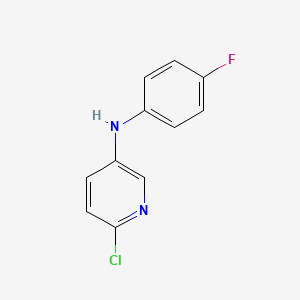
![3-((Pyridin-2-yl)methylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B7910397.png)
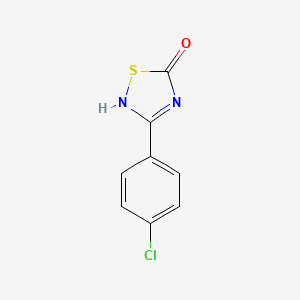
![2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B7910415.png)
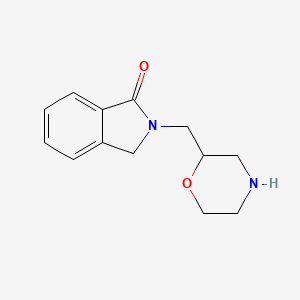
![7-chloro-N-(2-fluorophenyl)thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B7910428.png)
